molecular formula C12H7NO3 B11887291 2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 103588-91-6

2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B11887291
CAS No.: 103588-91-6
M. Wt: 213.19 g/mol
InChI Key: URARCPJGCZTHHZ-UHFFFAOYSA-N
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Description

1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system consisting of a naphthalene moiety and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE can be synthesized through various methods. One common approach involves the multicomponent reaction of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde. This reaction typically occurs in the presence of a catalyst, such as SiO2.HClO4, and ethanol as the solvent . Another method utilizes a reusable magnetic catalyst (GO-Fe3O4–Ti(IV)) to achieve high yields and short reaction times .

Industrial Production Methods: In industrial settings, the synthesis of 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE often employs eco-friendly and sustainable approaches. For instance, the use of visible light-promoted catalyst-free reactions has been explored to achieve green synthesis . Additionally, solvent-free methods and the use of glycerol as a green media have been reported to enhance the efficiency and environmental compatibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Oxidative peri-cyclization products.
  • Reduced derivatives with modified functional groups.
  • Substituted derivatives with various aromatic or aliphatic groups.

Comparison with Similar Compounds

1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

103588-91-6

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

1H-benzo[h][3,1]benzoxazine-2,4-dione

InChI

InChI=1S/C12H7NO3/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(15)16-11/h1-6H,(H,13,15)

InChI Key

URARCPJGCZTHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)OC3=O

Origin of Product

United States

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